7-Aminotetrazolo[1,5-a]pyrimidin-5-ol
Overview
Description
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that features a fused ring system combining a tetrazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with carbonyl compounds, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds with potentially enhanced biological activities .
Scientific Research Applications
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol has several scientific research applications, including:
Mechanism of Action
The mechanism by which 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit enzymes like casein kinase 2 and phosphoinositide 3-kinase, which are involved in cell proliferation and survival . The compound’s structural similarity to purines allows it to mimic natural substrates, potentially interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol include:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Triazolothienopyrimidines: These are bioisosteres with similar pharmacological profiles.
Imidazoquinazolines: These compounds also demonstrate significant anticancer activity and share structural features with this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrazole and pyrimidine ring, which imparts distinct electronic and steric properties. This structural uniqueness contributes to its diverse range of applications and potential as a versatile scaffold in drug discovery and material science .
Properties
IUPAC Name |
7-amino-4H-tetrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-2-1-3(11)6-4-7-8-9-10(2)4/h1H,5H2,(H,6,7,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDHTWBHWLTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NN=N2)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267035 | |
Record name | 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451362-64-3 | |
Record name | 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451362-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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